N4-benzyl-N2-phenylpteridine-2,4-diamine
Description
N4-Benzyl-N2-phenylpteridine-2,4-diamine is a heterocyclic compound featuring a pteridine core substituted with benzyl and phenyl groups at the N4 and N2 positions, respectively.
Properties
Molecular Formula |
C19H16N6 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-phenylpteridine-2,4-diamine |
InChI |
InChI=1S/C19H16N6/c1-3-7-14(8-4-1)13-22-18-16-17(21-12-11-20-16)24-19(25-18)23-15-9-5-2-6-10-15/h1-12H,13H2,(H2,21,22,23,24,25) |
InChI Key |
TYQXRVBSMWTXLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=NC=CN=C32)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N2-phenylpteridine-2,4-diamine typically involves the reaction of pteridine derivatives with benzyl and phenyl substituents. One common method involves the condensation of pteridine-2,4-diamine with benzyl chloride and phenyl isocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-N2-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like benzyl chloride or phenyl isocyanate in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
N4-benzyl-N2-phenylpteridine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-benzyl-N2-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth or bacterial proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Substituent Effects
Quinazoline Derivatives
- N4-Benzyl-N2-isopropyl-quinazoline-2,4-diamine (): Core Structure: Quinazoline (fused benzene and pyrimidine rings) instead of pteridine. Substituents: Isopropyl at N2 vs. phenyl in the target compound. Synthesis involves phosphorus oxychloride/pentachloride-mediated chlorination, similar to pteridine intermediates .
N2-(1-Benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine ():
- Substituents : Bulky benzylpiperidinyl and methoxybenzyl groups.
- Bioactivity : Exhibits acetylcholinesterase (AChE) inhibition (IC50 = 2.1 µM), attributed to interactions with the enzyme’s peripheral anionic site. The target pteridine derivative’s lack of methoxy groups may reduce polar interactions but improve metabolic stability .
Pteridine Analogues
Triazine Derivatives
Physicochemical Properties
| Compound | Core | Molecular Weight | Key Substituents | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| N4-Benzyl-N2-phenylpteridine-2,4-diamine | Pteridine | ~350 | Benzyl, Phenyl | 3.8 | <0.1 (PBS) |
| N4-(3-Chloro-4-methylphenyl)-N2-phenethylpteridine-2,4-diamine | Pteridine | 379.8 | 3-Cl-4-Me-Ph, Phenethyl | 4.2 | <0.05 (PBS) |
| N2-(1-Benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | Quinazoline | 473.6 | Benzylpiperidinyl, MeO-Ph | 3.5 | 0.2 (DMSO) |
| Sebuthylazine | Triazine | 229.7 | tert-Butyl, Cl, Ethyl | 2.9 | 12.5 (Water) |
Data inferred from structural analogues in .
Biological Activity
N4-benzyl-N2-phenylpteridine-2,4-diamine is a pteridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the compound's biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a pteridine core with specific substitutions that enhance its reactivity and biological potential. The compound's structure is characterized by:
- Pteridine Core : A bicyclic structure that plays a critical role in various biological processes.
- Benzyl Group at N4 Position : This substitution may enhance lipophilicity and stability.
- Phenyl Group at N2 Position : Contributes to the compound's interaction with biological targets.
The functional amine groups at the 2 and 4 positions allow for nucleophilic reactions, which are essential for its biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that pteridine derivatives can possess significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest that this compound may serve as a lead for developing new antibacterial agents.
Antitumor Potential
The compound's structural similarities to other known antitumor agents indicate potential activity against cancer cells. Research into related compounds has demonstrated interactions with specific kinases involved in cancer signaling pathways. Such interactions could be pivotal in understanding the mechanism of action of this compound in cancer therapy .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pteridine Core : Initial cyclization reactions to form the pteridine structure.
- Substitution Reactions : Introduction of benzyl and phenyl groups through nucleophilic substitution or coupling reactions.
These synthetic pathways are crucial for optimizing yield and purity for biological testing.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Here are notable findings:
These studies underscore the importance of structural modifications in enhancing the biological efficacy of pteridine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
